molecular formula C21H16N6 B11060407 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile

2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile

Cat. No.: B11060407
M. Wt: 352.4 g/mol
InChI Key: SRSOKKYNHVXFQA-UHFFFAOYSA-N
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Description

2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile is a complex organic compound that features a cyclopropane ring substituted with multiple cyano groups, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a precursor compound containing cyano and phenyl groups. The reaction is often carried out in a solvent such as 1,4-dioxane and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety in a large-scale production environment.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile exerts its effects is not fully understood. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through its cyano and piperidine groups. These interactions could modulate specific biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclopropane-containing molecules. Examples are:

Uniqueness

What sets 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile apart is its combination of multiple cyano groups with a cyclopropane ring and a piperidine moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H16N6

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2,2-dicyano-1-piperidin-1-ylethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile

InChI

InChI=1S/C21H16N6/c22-11-17(12-23)19(27-9-5-2-6-10-27)21(15-26)18(20(21,13-24)14-25)16-7-3-1-4-8-16/h1,3-4,7-8,18H,2,5-6,9-10H2

InChI Key

SRSOKKYNHVXFQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=C(C#N)C#N)C2(C(C2(C#N)C#N)C3=CC=CC=C3)C#N

Origin of Product

United States

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